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Compound of Interest

Compound Name: (2-Bromo-5-iodophenyl)methanol

Cat. No.: B572691

(2-Bromo-5-iodophenyl)methanol has emerged as a valuable and versatile building block for
medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its unique
substitution pattern, featuring a bromine atom, an iodine atom, and a hydroxymethyl group on a
phenyl ring, offers a rich platform for a variety of chemical transformations. This allows for the
strategic introduction of diverse functionalities and the construction of complex molecular
architectures, making it a key intermediate in the development of compounds targeting a range
of biological targets, including G-protein coupled receptors (GPCRs) and protein kinases.

This technical guide provides an in-depth overview of the properties, synthesis, and
applications of (2-Bromo-5-iodophenyl)methanol in medicinal chemistry, with a focus on its
role in the synthesis of Angiotensin Il AT2 receptor ligands.

Physicochemical Properties

A summary of the key physicochemical properties of (2-Bromo-5-iodophenyl)methanol is
presented in the table below.
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Property Value Source

Molecular Formula C7HeBriO PubChem

Molecular Weight 312.93 g/mol PubChem
Appearance White to off-white solid Commercial Suppliers
CAS Number 946525-30-0 PubChem

Synthesis of (2-Bromo-5-iodophenyl)methanol

A common synthetic route to (2-Bromo-5-iodophenyl)methanol is outlined in a Chinese
patent (CN103601709A). While the full text with detailed experimental procedures is not
publicly available in English, the patent abstract describes a multi-step process.

Application in the Synthesis of Angiotensin Il AT2
Receptor Ligands

A notable application of (2-Bromo-5-iodophenyl)methanol is in the synthesis of selective
Angiotensin Il AT2 receptor (AT2R) ligands, as detailed in a 2018 publication in Bioorganic &
Medicinal Chemistry Letters by Wannberg et al. These compounds are of significant interest for
their potential therapeutic effects in a variety of conditions.

The synthetic strategy leverages the hydroxymethyl group of (2-Bromo-5-
iodophenyl)methanol for further elaboration. A key initial step involves the activation of the
alcohol, for example, through mesylation, to facilitate subsequent nucleophilic substitution.

Experimental Protocol: Activation of (2-Bromo-5-
iodophenyl)methanol

The following protocol is adapted from the supplementary information of Wannberg et al.,
Bioorg. Med. Chem. Lett., 2018, 28, 519-522.

Materials:

¢ (2-Bromo-5-iodophenyl)methanol
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e Dichloromethane (DCM)

e Triethylamine (TEA)

e Mesyl chloride (MsCI)

Procedure:

Dissolve (2-Bromo-5-iodophenyl)methanol (1.0 eq) in dichloromethane.

e Add triethylamine (1.28 eq) to the solution and stir for 10 minutes at room temperature.
e Cool the reaction mixture to -42 °C.

o Add mesyl chloride (1.24 eq) dropwise to the cooled solution.

 Stir the reaction mixture at -42 °C for 30 minutes.

o Allow the reaction to warm to room temperature.

e The resulting solution containing the activated intermediate can be used directly in the
subsequent reaction step.

This activation step is crucial for the subsequent coupling with other fragments of the target
molecule. The differential reactivity of the bromo and iodo substituents on the aromatic ring
allows for selective cross-coupling reactions, such as Suzuki or Sonogashira couplings, to
introduce further molecular diversity.

Synthetic Workflow for AT2R Ligand Synthesis

The following diagram illustrates the initial activation step in the broader context of synthesizing
AT2 receptor ligands using (2-Bromo-5-iodophenyl)methanol as a starting material.
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Initial activation of (2-Bromo-5-iodophenyl)methanol.

Biological Significance and Signaling Pathways

The Angiotensin Il AT2 receptor is a component of the renin-angiotensin system (RAS), which
plays a critical role in regulating blood pressure and fluid balance. While the AT1 receptor is
known to mediate most of the classical hypertensive effects of angiotensin Il, the AT2 receptor
is often associated with counter-regulatory effects, including vasodilation, anti-inflammatory,
and anti-proliferative actions. The development of selective AT2R agonists is a promising
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therapeutic strategy for conditions such as cardiovascular disease, inflammation, and
neuropathic pain.

The signaling pathways downstream of AT2R activation are complex and can involve the
activation of phosphatases, leading to the dephosphorylation of key signaling molecules, and
the production of nitric oxide (NO).

Simplified AT2 Receptor Signaling Pathway

The following diagram provides a simplified representation of a key signaling pathway
associated with the AT2 receptor.
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Simplified AT2 receptor signaling cascade.

Conclusion

(2-Bromo-5-iodophenyl)methanol is a strategically important building block in medicinal
chemistry, offering multiple reaction sites for the construction of complex and biologically active
molecules. Its utility has been demonstrated in the synthesis of potent and selective
Angiotensin Il AT2 receptor ligands, highlighting its potential for the development of novel
therapeutics. The ability to perform selective chemical modifications at the bromo, iodo, and
hydroxymethyl positions provides chemists with a powerful tool for structure-activity relationship
(SAR) studies and lead optimization. As research into novel drug targets continues, the
demand for such versatile chemical scaffolds is likely to increase, further solidifying the
importance of (2-Bromo-5-iodophenyl)methanol in the field of drug discovery.
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[https://www.benchchem.com/product/b572691#2-bromo-5-iodophenyl-methanol-as-a-
building-block-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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